molecular formula C25H32FN3O4 B246985 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine

1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine

Cat. No. B246985
M. Wt: 457.5 g/mol
InChI Key: HZDPVVMSLODBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine, also known as TFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine has also been found to interact with DNA, leading to the induction of apoptosis and cell death.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule formation. It has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine has several advantages for lab experiments, including its potent cytotoxic activity against various cancer cell lines and its ability to induce apoptosis and disrupt microtubule formation. However, 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine, including the development of more potent derivatives, the investigation of its potential use in combination with other anticancer agents, and the exploration of its therapeutic potential in other diseases such as Alzheimer's and Parkinson's. Further studies are also needed to fully understand the mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine and to optimize its pharmacological properties for clinical use.
In conclusion, 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine is a promising compound that has shown potential for the development of new anticancer agents. Its potent cytotoxic activity and ability to induce apoptosis and disrupt microtubule formation make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine involves several steps, including the reaction of 1-(2-fluorophenyl)piperazine with 1-(3,4,5-trimethoxybenzoyl)-4-piperidone in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine has also been shown to induce apoptosis, inhibit cell migration and invasion, and disrupt microtubule formation, which are all important processes in cancer progression.

properties

Product Name

1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine

Molecular Formula

C25H32FN3O4

Molecular Weight

457.5 g/mol

IUPAC Name

[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C25H32FN3O4/c1-31-22-16-18(17-23(32-2)24(22)33-3)25(30)29-10-8-19(9-11-29)27-12-14-28(15-13-27)21-7-5-4-6-20(21)26/h4-7,16-17,19H,8-15H2,1-3H3

InChI Key

HZDPVVMSLODBSI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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